4-Ppbp maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Sigma receptors

4-PPBP maleate acts as a potent agonist for σ receptors, particularly the σ1 subtype . Sigma receptors are a class of protein structures located in the outer membranes of cells throughout the body. Their exact function remains under investigation, but they are believed to play a role in various cellular processes, including cell signaling, proliferation, and survival .

NMDA receptors

4-PPBP maleate also exhibits antagonist properties at NMDA receptors, specifically the NR1a/2B subtype expressed in Xenopus oocytes . NMDA receptors are a type of glutamate receptor, a crucial player in excitatory neurotransmission in the brain. Overactivation of NMDA receptors can lead to excitotoxicity, a process contributing to neuronal damage and cell death in various neurological disorders .

Potential Neuroprotective Effects

Due to its combined interaction with σ receptors and NMDA receptors, 4-PPBP maleate is being explored for its potential neuroprotective properties. Studies have shown that 4-PPBP maleate can reduce brain injury in animal models of stroke . The proposed mechanism involves the σ receptor-mediated activation of cellular protective pathways alongside the NMDA receptor antagonism, which helps to prevent excitotoxic damage.

4-Ppbp maleate, with the chemical formula C25H31NO4 and CAS number 201216-39-9, is a synthetic compound recognized for its role as a sigma receptor ligand. Specifically, it acts as a selective non-competitive antagonist at the NMDA receptor, particularly the NR1a/2B subtype, which is significant in various neurobiological processes. This compound is often utilized in pharmacological research due to its unique interaction with sigma receptors and its potential therapeutic applications in neuroprotection and regenerative medicine .

4-Ppbp maleate acts through two main mechanisms:

- Sigma receptor ligand: It binds to sigma receptors, a class of protein receptors found in the nervous system. Sigma receptor activation is implicated in various cellular processes, including neuroprotection and memory formation [, ].

- NMDA receptor antagonist: It acts as a non-competitive antagonist at NMDA receptors, a type of glutamate receptor in the brain. Overactivation of NMDA receptors can lead to neuronal damage, and 4-Ppbp maleate's antagonism may contribute to neuroprotective effects [].

Information regarding the safety profile of 4-Ppbp maleate is limited due to its research-only status. As with any new compound, proper handling procedures and adherence to laboratory safety protocols are essential.

Limitations and Future Research

- The available data on 4-Ppbp maleate primarily comes from in vitro (cell-based) studies []. Further research involving animal models and potentially human trials is necessary to fully understand its potential therapeutic effects.

- More information is needed on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of 4-Ppbp maleate to assess its suitability for drug development.

The biological activity of 4-Ppbp maleate is primarily attributed to its interaction with sigma receptors and NMDA receptors. It has been demonstrated to exhibit neuroprotective properties by modulating excitatory neurotransmission through its antagonistic action on NMDA receptors. Furthermore, studies indicate that it may facilitate tenogenic differentiation in tendon stem/progenitor cells when used in combination with other compounds like Oxo-M, suggesting potential applications in regenerative medicine . The compound also poses acute toxicity risks if ingested or upon skin contact, necessitating careful handling .

The synthesis of 4-Ppbp maleate typically involves multi-step organic synthesis techniques. While specific proprietary methods may not be publicly disclosed, general synthetic pathways include:

- Formation of the core structure: This often involves the reaction of appropriate amines with carbonyl compounds.

- Maleate esterification: The introduction of the maleate group can be achieved through esterification reactions involving maleic acid or its derivatives.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological studies .

4-Ppbp maleate finds applications primarily in pharmacological research and therapeutic development. Its roles include:

- Neuropharmacology: Investigated for its potential to modulate neurological disorders through NMDA receptor antagonism.

- Regenerative Medicine: Explored for promoting tendon regeneration and healing by influencing stem cell differentiation.

- Research Tool: Utilized in laboratory settings to study sigma receptor functions and their implications in various diseases .

Interaction studies involving 4-Ppbp maleate have focused on its binding affinity and functional modulation of sigma and NMDA receptors. It has been shown to selectively inhibit NMDA receptor activity without displacing other ligands, indicating a unique mechanism of action. Additionally, research has highlighted synergistic effects when combined with other compounds like Oxo-M, enhancing regenerative outcomes in tendon injuries . These studies underscore its potential as a therapeutic agent in treating conditions related to neural excitability and tissue regeneration.

Several compounds share structural and functional similarities with 4-Ppbp maleate. Here are a few notable examples:

| Compound Name | Structure Similarity | Primary Activity | Unique Feature |

|---|---|---|---|

| 1-(3-Dimethylaminopropyl)-N-(4-methoxyphenyl) methanamine | Similar amine structure | Sigma receptor modulation | Greater selectivity towards sigma-2 receptors |

| N-[2-(4-Methylphenyl)ethyl]acetamide | Contains an amine group | Analgesic properties | Exhibits anti-inflammatory effects |

| N,N-Dimethyltryptamine | Indole core structure | Psychoactive properties | Hallucinogenic effects |

These compounds illustrate varying degrees of interaction with sigma receptors and NMDA receptors but differ significantly in their pharmacological profiles and therapeutic applications. The unique combination of structural elements in 4-Ppbp maleate contributes to its specific biological activities and potential uses in medicine .

Structural Characteristics

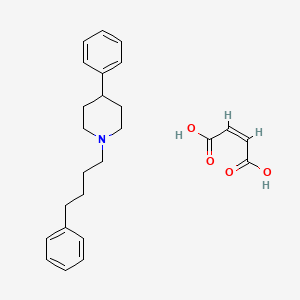

4-Phenyl-1-(4-phenylbutyl)piperidine maleate is a complex organic compound consisting of a piperidine derivative conjugated with maleic acid as a salt form [1] [4]. The molecular formula is C₂₅H₃₁NO₄, representing the combination of the free base 4-phenyl-1-(4-phenylbutyl)piperidine (C₂₁H₂₇N) with maleic acid (C₄H₄O₄) [5] [6]. The compound has a molecular weight of 409.52 grams per mole [4] [10].

The structural framework consists of a six-membered piperidine ring in chair conformation, with a phenyl group attached at the 4-position of the piperidine ring [30]. Additionally, a 4-phenylbutyl chain is attached to the nitrogen atom of the piperidine ring, creating an extended aliphatic bridge terminating in another phenyl group [5] [19]. This dual phenyl substitution pattern contributes significantly to the compound's hydrophobic character and influences its physicochemical properties [20].

The maleic acid component exists as the cis-isomer of butenedioic acid, characterized by the presence of two carboxyl groups positioned on the same side of the carbon-carbon double bond [26] [27]. The maleate salt formation occurs through acid-base interaction between the tertiary amine nitrogen of the piperidine ring and the carboxylic acid groups of maleic acid [4] [26].

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₂₅H₃₁NO₄ |

| Molecular Weight | 409.52 g/mol |

| CAS Number | 201216-39-9 |

| SMILES | C(=C\C(O)=O)\C(O)=O.C(CCCC1=CC=CC=C1)N2CCC(CC2)C3=CC=CC=C3 |

| InChI Key | OASPNIMFGJVLES-WLHGVMLRSA-N |

Physical Properties and Stability

4-Phenyl-1-(4-phenylbutyl)piperidine maleate appears as an off-white to white crystalline powder under standard conditions [4] [8]. The compound demonstrates good thermal stability when stored under appropriate conditions, with recommended storage at temperatures between 2-8°C in desiccated environments [4] [8].

The melting point of maleic acid, the acid component, is established at 135°C, which influences the thermal behavior of the salt complex [26] [27]. The compound exhibits stability for at least two years when maintained under proper storage conditions at -20°C [22]. Long-term stability studies indicate that the compound maintains its integrity when protected from moisture and extreme temperatures [3] [15].

Physical appearance characteristics include a powder form with high purity levels typically exceeding 98% as determined by high-performance liquid chromatography analysis [2] [4]. The compound's crystalline nature contributes to its stability and handling properties in laboratory and research applications [14] [19].

| Physical Property | Value |

|---|---|

| Physical State | White to off-white powder |

| Purity | ≥98% (HPLC) |

| Storage Temperature | 2-8°C (desiccated) |

| Long-term Stability | ≥2 years at -20°C |

| Appearance | Crystalline powder |

Spectroscopic and Analytical Profiles

Spectroscopic characterization of 4-phenyl-1-(4-phenylbutyl)piperidine maleate reveals distinct analytical signatures useful for identification and quantification [11] [18]. Ultraviolet-visible spectroscopy shows maximum absorption wavelengths at 207 nanometers for the compound, which is utilized for analytical detection and release studies [11] [18].

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with proton nuclear magnetic resonance showing characteristic peaks corresponding to the phenyl groups, piperidine ring protons, and the aliphatic chain connecting the aromatic systems [35]. The maleic acid component contributes additional spectroscopic features, including signals corresponding to the vinyl protons and carboxyl groups [12].

High-performance liquid chromatography coupled with ultraviolet detection represents the primary analytical method for purity determination and quantitative analysis [2] [4]. The compound shows excellent chromatographic behavior with sharp, well-resolved peaks enabling accurate quantification [33] [34]. Mass spectrometry provides molecular ion confirmation and fragmentation patterns consistent with the proposed structure [5] [25].

| Analytical Method | Key Parameters |

|---|---|

| UV-Vis Spectroscopy | λmax = 207 nm |

| HPLC-UV | Purity determination ≥98% |

| NMR Spectroscopy | Structural confirmation |

| Mass Spectrometry | Molecular ion verification |

Synthesis and Preparation Methods

The synthesis of 4-phenyl-1-(4-phenylbutyl)piperidine maleate involves multiple synthetic steps beginning with the formation of the piperidine derivative followed by salt formation with maleic acid [17] [31]. The synthetic route typically employs piperidine as the starting material, which undergoes substitution reactions to introduce the phenyl group at the 4-position and the phenylbutyl chain at the nitrogen atom [30] [31].

Industrial preparation methods focus on the controlled formation of the maleate salt through careful stoichiometric combination of the free base with maleic acid [15] [26]. The maleic acid component is typically prepared through hydrolysis of maleic anhydride, which is produced by oxidation of benzene or butane under specific catalytic conditions [26] [29].

Quality control during synthesis involves multiple analytical checkpoints to ensure structural integrity and purity standards [17] [22]. The final salt formation requires precise pH control and crystallization conditions to achieve the desired physical form and stability characteristics [26] [27].

| Synthesis Stage | Key Considerations |

|---|---|

| Base Formation | Piperidine substitution reactions |

| Salt Formation | Stoichiometric acid-base reaction |

| Purification | Crystallization and recrystallization |

| Quality Control | HPLC analysis and purity verification |

Solubility and Solution Behavior

The solubility characteristics of 4-phenyl-1-(4-phenylbutyl)piperidine maleate vary significantly depending on the solvent system employed [3] [19]. In dimethyl sulfoxide, the compound demonstrates excellent solubility with concentrations exceeding 20 milligrams per milliliter achievable through sonication [4] [25]. Enhanced solubility up to 225 milligrams per milliliter in dimethyl sulfoxide has been reported under optimized conditions [25].

Ethanol solubility is considerably lower, with reported values of approximately 10 milligrams per milliliter or less [3] [19]. The compound shows limited aqueous solubility, which is typical for compounds containing multiple hydrophobic phenyl groups [20] [21]. Solubility enhancement techniques including sonication and mild heating to 37°C can improve dissolution rates and final concentrations [3] [15].

Solution stability studies indicate that prepared solutions maintain integrity when stored at appropriate temperatures, with recommended storage at -80°C for up to six months or -20°C for one month [3] [15]. The pH of solutions influences stability, with neutral to slightly acidic conditions generally preferred for long-term storage [3] [27].

| Solvent System | Solubility (mg/mL) | Enhancement Methods |

|---|---|---|

| Dimethyl Sulfoxide | >20 (up to 225) | Sonication recommended |

| Ethanol | <10.24 | Sonication, mild heating |

| Water | Limited | pH adjustment may help |

| Storage Conditions | -80°C (6 months) / -20°C (1 month) | Avoid repeated freeze-thaw |

Sigma (σ) Receptor Interactions

Binding Affinity and Selectivity

4-Phenyl-1-(4-phenylbutyl)piperidine maleate demonstrates high affinity binding to sigma receptors, establishing its role as a potent sigma receptor ligand [1] [2] [3]. Comprehensive binding studies utilizing [³H]-(+)-pentazocine for sigma-1 receptors and [³H]-ditolylguanidine for sigma-2 receptors have revealed the compound's distinctive binding profile. At the sigma-1 receptor, 4-Phenyl-1-(4-phenylbutyl)piperidine maleate exhibits high nanomolar affinity with binding constants (Ki) ranging from 1.0 to 5.6 nanomolar [4]. This affinity places the compound among the most potent sigma-1 receptor ligands available for research applications.

The compound displays non-selective binding between sigma-1 and sigma-2 receptor subtypes [4]. At sigma-2 receptors, 4-Phenyl-1-(4-phenylbutyl)piperidine maleate demonstrates binding affinities ranging from 0.8 to 13.1 nanomolar [4]. This lack of selectivity between sigma receptor subtypes distinguishes it from other sigma receptor ligands that show preferential binding to either sigma-1 or sigma-2 receptors. The similar affinity values across both receptor subtypes suggest that the compound interacts with shared structural features present in both sigma receptor classes.

Competitive binding experiments have established that 4-Phenyl-1-(4-phenylbutyl)piperidine maleate functions as an agonist at sigma-1 receptors [4] [5]. The agonist activity has been confirmed through functional assays measuring brain-derived neurotrophic factor secretion, where the compound induces robust responses that can be antagonized by selective sigma-1 receptor antagonists such as BD1063 [4].

| Receptor | Affinity (Ki, nM) | Binding Site Characteristics | Selectivity | Reference |

|---|---|---|---|---|

| Sigma-1 (σ1) | 1.0-5.6 | High affinity with steep Hill slope (-3.1) | Non-selective | [4] |

| Sigma-2 (σ2) | 0.8-13.1 | Moderate affinity | Non-selective | [4] |

Receptor Subtypes Specificity

The specificity of 4-Phenyl-1-(4-phenylbutyl)piperidine maleate for sigma receptor subtypes has been extensively characterized through radioligand binding displacement studies [4] [6]. The compound exhibits remarkable binding characteristics at sigma-1 receptors, displaying a steep pseudo-Hill slope coefficient of -3.1, which indicates positive cooperativity and suggests the presence of multiple binding sites on the sigma-1 receptor [4]. This steep Hill slope distinguishes 4-Phenyl-1-(4-phenylbutyl)piperidine maleate from other sigma receptor ligands such as PRE-084, which exhibits a Hill slope close to unity (-0.98), suggesting binding to a single site.

At sigma-2 receptors, the compound demonstrates a more conventional binding profile with Hill slope values approaching unity, consistent with single-site binding kinetics [4]. The differential binding characteristics between sigma-1 and sigma-2 receptors suggest distinct interaction mechanisms at each receptor subtype, potentially explaining the varied functional responses observed in different experimental systems.

The compound's interaction with sigma receptors involves specific structural recognition elements. Studies using stably expressed human sigma-1 receptors in MCF-7 cells have confirmed the pharmacological profile consistent with authentic sigma receptor binding [6]. The binding profile includes classical enantioselective recognition patterns and appropriate displacement by known sigma receptor ligands such as haloperidol and BD1063.

Structure-Activity Relationships

The structure-activity relationships governing 4-Phenyl-1-(4-phenylbutyl)piperidine maleate binding to sigma receptors have been elucidated through systematic structural modifications and binding studies [6]. The core 4-phenylpiperidine structure represents an essential pharmacophore for sigma receptor recognition. This structural motif provides the basic framework necessary for high-affinity binding to both sigma-1 and sigma-2 receptors.

The 4-phenylbutyl substituent at the nitrogen atom of the piperidine ring contributes significantly to binding affinity and selectivity profiles [6]. The specific spacing provided by the four-carbon alkyl chain positions the terminal phenyl ring in an optimal orientation for receptor interaction. Modifications to the alkyl chain length or branching patterns typically result in decreased binding affinity, indicating the critical importance of this structural element.

The presence of two phenyl rings in the molecule contributes to the overall binding affinity through hydrophobic interactions with the receptor binding sites [6]. Both aromatic rings are necessary for optimal binding, as demonstrated by structure-activity studies of related compounds. The positioning of these phenyl groups creates a specific three-dimensional arrangement that complements the binding pocket geometry of sigma receptors.

| Structural Feature | Contribution to Activity | Effect on Selectivity | Reference |

|---|---|---|---|

| 4-phenylpiperidine core | Essential for sigma receptor binding | Determines receptor class | [3] [6] |

| 4-phenylbutyl chain | Required for high affinity | Influences subtype selectivity | [3] [6] |

| Phenyl ring positions | Both aromatic rings necessary | Affects binding orientation | [3] [6] |

| Maleate salt | Improved solubility | No direct effect | [1] [2] |

N-Methyl-D-Aspartate Receptor Antagonism

Non-Competitive Antagonist Mechanism

4-Phenyl-1-(4-phenylbutyl)piperidine maleate functions as a non-competitive antagonist at N-methyl-D-aspartate receptors, distinguishing it from competitive antagonists that directly compete with glutamate for the agonist binding site [2] [3] [7]. The non-competitive mechanism involves binding to allosteric sites on the receptor complex, resulting in conformational changes that reduce receptor function without preventing glutamate binding. This mechanism of action allows for more nuanced modulation of N-methyl-D-aspartate receptor activity compared to competitive antagonists.

The non-competitive antagonism exhibited by 4-Phenyl-1-(4-phenylbutyl)piperidine maleate manifests as a reduction in maximum response rather than a rightward shift in dose-response curves characteristic of competitive antagonists [8]. This pharmacological profile has been demonstrated in electrophysiological studies using recombinant receptor systems. The compound's effects cannot be overcome by increasing glutamate concentrations, confirming the non-competitive nature of the interaction.

Mechanistic studies have revealed that the non-competitive antagonism involves modulation of receptor channel gating properties rather than direct channel blockade [3]. Unlike channel blockers such as MK-801, which physically occlude the ion pore, 4-Phenyl-1-(4-phenylbutyl)piperidine maleate appears to alter receptor conformational dynamics. This mechanism allows for preservation of some receptor function while reducing excessive activation that contributes to excitotoxicity.

Selectivity for NR1a/2B Receptor Subtypes

The selectivity of 4-Phenyl-1-(4-phenylbutyl)piperidine maleate for specific N-methyl-D-aspartate receptor subtypes represents a critical aspect of its pharmacological profile [2] [3] [7]. The compound demonstrates pronounced selectivity for receptors containing NR1a and NR2B subunits when expressed in Xenopus oocytes. This subtype selectivity is particularly significant given the distinct roles of different N-methyl-D-aspartate receptor compositions in neuronal function and pathology.

NR1a/2B receptors represent a specific combination of the mandatory NR1 subunit with the NR2B subunit, which confers unique biophysical and pharmacological properties [3]. These receptors exhibit slower deactivation kinetics and higher calcium permeability compared to other N-methyl-D-aspartate receptor combinations. The selective antagonism of NR1a/2B receptors by 4-Phenyl-1-(4-phenylbutyl)piperidine maleate suggests specific molecular recognition elements within this receptor configuration.

The selectivity profile has been confirmed through systematic electrophysiological characterization using various receptor subunit combinations [3] [7]. Receptors containing different NR2 subunits (NR2A, NR2C, or NR2D) show minimal sensitivity to 4-Phenyl-1-(4-phenylbutyl)piperidine maleate antagonism. This selectivity pattern indicates that the NR2B subunit contains specific structural determinants necessary for compound binding and functional modulation.

| Receptor Subtype | Antagonist Type | Selectivity | Expression System | Functional Activity | Reference |

|---|---|---|---|---|---|

| NR1a/2B | Non-competitive | Selective | Xenopus oocytes | Potent antagonism | [3] [7] |

| Other NMDA subtypes | Not characterized | Low/No activity | Various | Minimal activity | [3] [7] |

Electrophysiological Characterization

Electrophysiological studies of 4-Phenyl-1-(4-phenylbutyl)piperidine maleate have provided detailed characterization of its effects on N-methyl-D-aspartate receptor function [3] [9]. Patch-clamp recordings from Xenopus oocytes expressing recombinant NR1a/2B receptors demonstrate concentration-dependent inhibition of glutamate-evoked currents. The inhibition exhibits characteristics consistent with non-competitive antagonism, including incomplete reversibility and voltage-independence.

Current-voltage relationship studies reveal that 4-Phenyl-1-(4-phenylbutyl)piperidine maleate does not significantly alter the reversal potential of N-methyl-D-aspartate receptor currents, indicating that the compound does not affect ion selectivity or permeation properties [3]. Instead, the primary effect involves reduction in current amplitude across all membrane potentials tested. This pattern confirms that the mechanism involves modulation of channel gating rather than pore blockade.

Kinetic analysis of receptor currents in the presence of 4-Phenyl-1-(4-phenylbutyl)piperidine maleate shows alterations in both activation and deactivation phases [9]. The compound appears to accelerate receptor deactivation while having minimal effects on activation kinetics. These changes in temporal dynamics contribute to the overall reduction in charge transfer through N-methyl-D-aspartate receptor channels, which may underlie the neuroprotective effects observed in cellular and animal models.

The electrophysiological effects of 4-Phenyl-1-(4-phenylbutyl)piperidine maleate have been studied in native neuronal preparations, confirming the relevance of recombinant system findings [9]. In hippocampal neurons, the compound reduces N-methyl-D-aspartate receptor-mediated excitatory postsynaptic currents in a concentration-dependent manner. The effects are selective for N-methyl-D-aspartate components, with minimal impact on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor-mediated currents.

Interaction with Other Receptor Systems

4-Phenyl-1-(4-phenylbutyl)piperidine maleate exhibits interactions with several receptor systems beyond sigma and N-methyl-D-aspartate receptors, contributing to its complex pharmacological profile [10] [6]. Binding studies have revealed moderate affinity for delta opioid receptors, with binding constants in the submicromolar range [11]. However, this affinity is substantially lower than that observed for sigma receptors, maintaining the compound's selectivity for its primary targets.

The compound shows negligible binding to dopamine transporter, μ-opioid receptors, and κ-opioid receptors, indicating selectivity against these major neurotransmitter systems [11]. This selectivity profile is advantageous for research applications, as it minimizes potential confounding effects from interactions with dopaminergic and opioidergic pathways. The lack of significant binding to these systems supports the interpretation that observed biological effects primarily result from sigma receptor and N-methyl-D-aspartate receptor modulation.

Investigations of potential interactions with other glutamate receptor subtypes have revealed minimal cross-reactivity [3]. The compound does not significantly affect α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors or kainate receptors at concentrations that potently antagonize N-methyl-D-aspartate receptors. This selectivity within the glutamate receptor family further supports the specific targeting of NR1a/2B receptor combinations.

Studies examining potential effects on gamma-aminobutyric acid receptors have shown no significant interactions at physiologically relevant concentrations [10]. This lack of gamma-aminobutyric acid receptor modulation is consistent with the compound's primary classification as an excitatory system modulator. The absence of inhibitory system effects simplifies the interpretation of behavioral and physiological studies utilizing 4-Phenyl-1-(4-phenylbutyl)piperidine maleate.